3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one
Overview
Description
3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol It is characterized by the presence of an oxazinanone ring and an aminoethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(1-aminoethyl)phenylamine with an appropriate oxazinanone precursor . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazinanone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of base catalysts such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted oxazinanone derivatives, reduced amine derivatives, and other functionalized compounds depending on the specific reagents and conditions used.
Scientific Research Applications
3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The oxazinanone ring may also participate in binding interactions, contributing to the compound’s overall biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one: Similar structure but with a different substitution pattern on the phenyl ring.
4-(1-Aminoethyl)phenylamine: Lacks the oxazinanone ring, making it structurally simpler.
1,3-Oxazinan-2-one derivatives: Various derivatives with different substituents on the oxazinanone ring.
Uniqueness
3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one is unique due to the presence of both the aminoethylphenyl group and the oxazinanone ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[4-(1-aminoethyl)phenyl]-1,3-oxazinan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9(13)10-3-5-11(6-4-10)14-7-2-8-16-12(14)15/h3-6,9H,2,7-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBBHFHPMGPTKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCOC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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